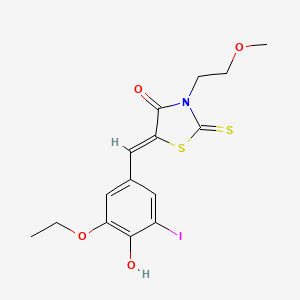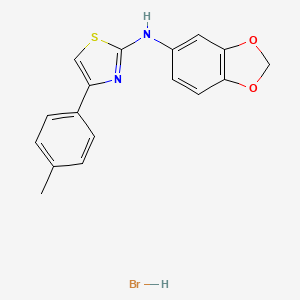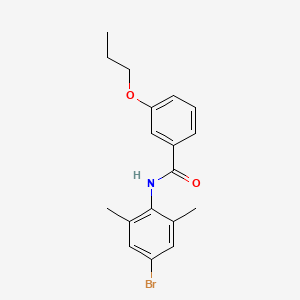
N-(4-bromo-2,6-dimethylphenyl)-3-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2,6-dimethylphenyl)-3-propoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 4th position and two methyl groups at the 2nd and 6th positions on the phenyl ring, along with a propoxy group attached to the benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2,6-dimethylphenyl)-3-propoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2,6-dimethylaniline and 3-propoxybenzoic acid.
Amidation Reaction: The 4-bromo-2,6-dimethylaniline is reacted with 3-propoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow processes to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in N-(4-bromo-2,6-dimethylphenyl)-3-propoxybenzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to yield amines or alcohols.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products:
Substitution: Formation of substituted derivatives such as N-(4-azido-2,6-dimethylphenyl)-3-propoxybenzamide.
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Hydrolysis: Formation of 3-propoxybenzoic acid and 4-bromo-2,6-dimethylaniline.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: N-(4-bromo-2,6-dimethylphenyl)-3-propoxybenzamide can be used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Material Science: The compound can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.
Biology and Medicine:
Biological Imaging: Derivatives of the compound can be used as fluorescent probes for imaging biological systems.
Industry:
Chemical Sensors: The compound can be used in the development of sensors for detecting specific analytes in environmental and industrial settings.
Optoelectronics: The compound can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-3-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the propoxy group play crucial roles in binding to the active site of the target, leading to inhibition or activation of the target’s function. The compound may also interfere with cellular pathways, modulating processes such as signal transduction and gene expression.
Comparación Con Compuestos Similares
- N-(4-bromo-2,6-dimethylphenyl)-2-chloro-4-methylbenzamide
- N-(4-bromo-2,6-dimethylphenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine
- 4-bromo-2,6-dimethylphenyl acetate
Comparison:
- N-(4-bromo-2,6-dimethylphenyl)-2-chloro-4-methylbenzamide: This compound has a chloro group instead of a propoxy group, which may alter its reactivity and binding affinity to molecular targets.
- N-(4-bromo-2,6-dimethylphenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine: This compound contains an azepine ring, which may confer different biological activities and chemical properties.
- 4-bromo-2,6-dimethylphenyl acetate: This compound has an acetate group, which may affect its solubility and reactivity compared to the propoxybenzamide derivative.
The uniqueness of N-(4-bromo-2,6-dimethylphenyl)-3-propoxybenzamide lies in its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)-3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO2/c1-4-8-22-16-7-5-6-14(11-16)18(21)20-17-12(2)9-15(19)10-13(17)3/h5-7,9-11H,4,8H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEUCZKTCAUHSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{1-[1-(3-methylbutyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5031879.png)
![2,2-dimethyl-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5031886.png)
![[2-(9H-fluoren-9-yloxy)ethyl]dimethylamine oxalate](/img/structure/B5031887.png)
![1-[(2,3,4-trimethoxyphenyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline](/img/structure/B5031897.png)
![2-methyl-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]propanamide](/img/structure/B5031901.png)
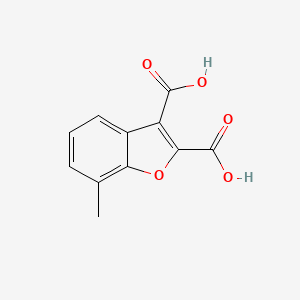
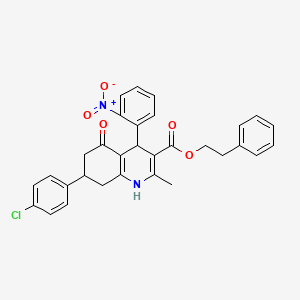
![4,4'-[(2,3-dibromo-4,5-dihydroxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5031934.png)
![5-[(3-acetylphenoxy)methyl]-N-[3-(1H-indol-1-yl)propyl]-3-isoxazolecarboxamide](/img/structure/B5031944.png)
![(3aS,6aR)-3-cyclopentyl-5-[[5-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5031950.png)

